BENGHE Foundational & Exploratory

Check Availability & Pricing

"6-Nitrobenzo[b]thiophene-2-carboxylic acid"
molecular structure

Author: BenchChem Technical Support Team. Date: December 2025
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6-Nitrobenzo[b]thiophene-2-
Compound Name:
carboxylic acid

Cat. No.: B175429

An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic Acid

Abstract

This document provides a comprehensive technical overview of 6-Nitrobenzo[b]thiophene-2-
carboxylic acid, a nitro-substituted heterocyclic compound. The guide details its molecular
structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it
outlines a representative synthetic protocol and methods for its characterization, tailored for
researchers, scientists, and professionals in the field of drug development and materials
science. All quantitative data is presented in structured tables for clarity and comparative
analysis.

Molecular Structure and Chemical Identifiers

6-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene, featuring a
nitro group (NO:2) at the 6-position of the benzene ring and a carboxylic acid group (-COOH) at
the 2-position of the thiophene ring. The presence of these functional groups, combined with
the rigid bicyclic core, imparts specific chemical and physical properties to the molecule.

Chemical Structure Diagram

Caption: Molecular structure of 6-Nitrobenzo[b]thiophene-2-carboxylic acid.
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ble 1: Chemical Identii

Identifier Value Source

6-nitro-1-benzothiophene-2-
IUPAC Name ] ] [1]
carboxylic acid

CAS Number 19983-42-7 [2]
Molecular Formula CoHsNO4S [2][3]
Molecular Weight 223.21 g/mol [2][3]

) C1=CC2=C(C=C1--INVALID-
Canonical SMILES N/A
LINK--[O-])SC(=C2)C(=0)0O

MDL Number MFCD13180963 2]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its aromatic system, the
electron-withdrawing nitro group, and the acidic carboxylic acid moiety.

ble 2: Physicochemical

Property Value Notes
Physical State Solid (predicted) N/A

Computed value, indicating
XLogP3 2.6 ) o

moderate lipophilicity.[3]

From the carboxylic acid -OH
Hydrogen Bond Donors 1

group.[3]

From the nitro and carboxylic
Hydrogen Bond Acceptors 5 )

acid oxygens.[3]

The C-C bond of the carboxyl
Rotatable Bond Count 2 group and the C-N bond of the

nitro group.[3]

i Recommended for maintaining

Storage Sealed in dry, 2-8°C

stability.[2]
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Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-
Nitrobenzo[b]thiophene-2-carboxylic acid. The following tables summarize the expected
spectroscopic features.

Predicted Chemical

Proton Position . Multiplicity Notes
Shift (6, ppm)

Proton on the
thiophene ring,

H-3 ~8.0-8.5 Singlet (s) deshielded by the
adjacent carboxylic

acid.

Aromatic proton ortho

to the nitro group,
H-7 ~8.2-8.6 Doublet (d) o

significantly

deshielded.

Aromatic proton meta
Doublet of doublets to the nitro group and
(dd) ortho to the sulfur-

H-5 ~7.8-8.2

fused carbon.

Aromatic proton ortho
H-4 ~7.6-8.0 Doublet (d) to the sulfur-fused
carbon.

Acidic proton,
chemical shift is
) concentration and
-COOH ~10- 13 Broad Singlet (br s)
solvent dependent.
Disappears upon D20

exchange.[4]

Note: Predicted values are based on the analysis of related benzo[b]thiophene derivatives and
general principles of NMR spectroscopy. Actual values may vary based on solvent and
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experimental conditions.[5][6]

Table 4: Predicted **C NMR Spectral Data

| Carbon Position | Predicted Chemical Shift (8, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=0O
(Carboxyl) | 160 - 175 | Carbonyl carbon, highly deshielded.[4] | | C-6 (C-NOz) | 145 - 155 |
Aromatic carbon attached to the nitro group. | | Thiophene Carbons | 125 - 145 | Chemical

shifts are influenced by the substituents. | | Benzene Carbons | 120 - 140 | Aromatic carbons of

the benzene ring. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

Expected
Functional Group Vibration Mode Wavenumber Intensity
(cm™)
Carboxylic Acid O-H Stretching 2500-3300 Broad, Strong
Aromatic C-H Stretching 3000-3100 Medium
Carboxylic Acid C=0 Stretching 1680-1725 Strong
Nitro Group N-O Asymmetric Stretching  1500-1560 Strong
Aromatic C=C Stretching 1450-1600 Medium to Weak
Nitro Group N-O Symmetric Stretching 1340-1390 Strong
Carboxylic Acid C-O Stretching 1210-1320 Medium

Note: These ranges are based on typical values for the respective functional groups.[5][7][8]

Table 6: Predicted Mass Spectrometry Data
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Parameter Value/Fragment Notes

Corresponding to the
Molecular lon [M]* m/z 223 molecular weight of the

compound.

Loss of the hydroxyl radical

[M-OH]* m/z 206 _ _

from the carboxylic acid.
[M-NO2]* m/z 177 Loss of the nitro group.
[M-COOH]* m/z 178 Loss of the carboxyl radical.

Experimental Protocols
Protocol 4.1: Synthesis via Nitration

This protocol describes a general method for the synthesis of 6-Nitrobenzo[b]thiophene-2-
carboxylic acid from benzo[b]thiophene-2-carboxylic acid. The regioselectivity of nitration can

be sensitive to reaction conditions.[5]

Workflow Diagram: Synthesis
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Start: Benzo[b]thiophene-
2-carboxylic acid

Dissolve in
concentrated H2SOa4

}

Cool to 0-5°C
(Ice Bath)

}

Add dropwise a mixture of
HNOs and H2S0a4

}

Stir at 0-5°C for 2-4 hours

|

Pour mixture onto
ice water

}

Collect precipitate
by filtration

}

Wash with cold water

)

Dry under vacuum

}

Recrystallize from
Ethanol/Water

|

Product: 6-Nitrobenzo[b]thiophene-

2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid.
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Methodology:

Dissolution: Carefully dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq) in concentrated
sulfuric acid at room temperature with stirring.

Cooling: Cool the solution to 0-5°C using an ice-salt bath.

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated
sulfuric acid. Add this mixture dropwise to the cooled solution, maintaining the temperature
below 5°C.

Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous
stirring.

Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

Washing: Wash the collected solid with copious amounts of cold water until the filtrate is
neutral to pH paper.

Drying: Dry the product under vacuum at 50-60°C.

Purification: Purify the crude product by recrystallization from a suitable solvent system, such
as an ethanol/water mixture, to yield the desired 6-nitro isomer.

Protocol 4.2: Characterization by FT-IR Spectroscopy

Methodology:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product
(approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a
fine powder and press it into a transparent disk using a hydraulic press.

e Background Scan: Place no sample in the spectrometer and run a background scan to
account for atmospheric CO2 and Hz0.
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o Sample Scan: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Data Acquisition: Record the spectrum in the range of 4000-400 cm~1.

o Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands
corresponding to the functional groups as detailed in Table 5.

Conclusion

This technical guide provides foundational data on the molecular structure, properties, and
characterization of 6-Nitrobenzo[b]thiophene-2-carboxylic acid. The tabulated data and
detailed protocols serve as a valuable resource for researchers engaged in the synthesis,
analysis, and application of this and related heterocyclic compounds. The provided information
facilitates further investigation into its potential applications in medicinal chemistry and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["6-Nitrobenzo[b]thiophene-2-carboxylic acid" molecular
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175429#6-nitrobenzo-b-thiophene-2-carboxylic-acid-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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